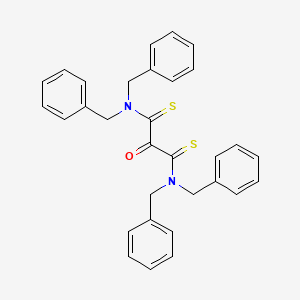
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is an organotin compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of two trimethylstannane groups attached to a phenoxyethene backbone. The presence of tin in its structure makes it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of phenoxyethene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) primarily undergoes substitution reactions, particularly Stille coupling reactions. In these reactions, the trimethylstannane groups act as leaving groups, allowing the formation of new carbon-carbon bonds.
Common Reagents and Conditions
The Stille coupling reaction involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically requires a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine. The reaction is carried out in an aprotic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere. The reaction temperature is usually maintained between 80-120°C.
Major Products
The major products of the Stille coupling reactions involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
Aplicaciones Científicas De Investigación
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Stille coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds.
Biology: While its direct applications in biology are limited, the compounds synthesized using (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) can have biological activity and are used in drug discovery and development.
Medicine: The biaryl compounds synthesized using this reagent are often explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the field of organic electronics, (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is used in the synthesis of materials for organic solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) in Stille coupling reactions involves the formation of a palladium complex with the trimethylstannane groups. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets in this process are the halide or pseudohalide groups on the coupling partner, which react with the palladium complex to form the new bond.
Comparación Con Compuestos Similares
Similar Compounds
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound is used in the synthesis of low bandgap polymers for organic solar cells.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound is used in the synthesis of wide bandgap polymers for organic electronics.
Uniqueness
(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenoxyethene backbone, which imparts distinct electronic properties compared to other organotin compounds. This uniqueness makes it particularly valuable in the synthesis of biaryl compounds with specific electronic characteristics, which are important in various applications, including pharmaceuticals and organic electronics.
Propiedades
Número CAS |
87673-37-8 |
|---|---|
Fórmula molecular |
C14H24OSn2 |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
trimethyl-(2-phenoxy-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6O.6CH3.2Sn/c1-2-9-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
Clave InChI |
FNELOWSKHQVGBG-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=COC1=CC=CC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


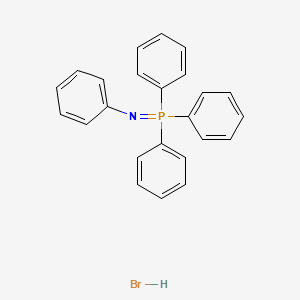
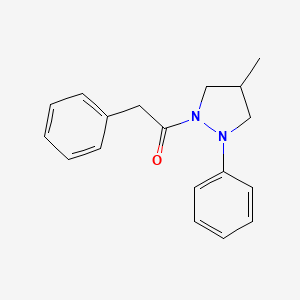

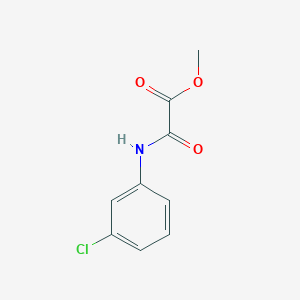

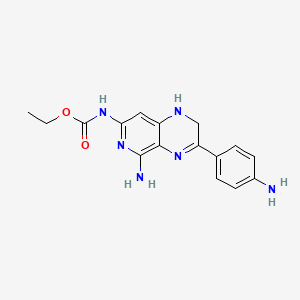
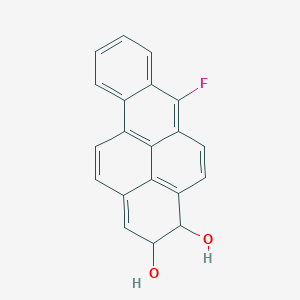
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
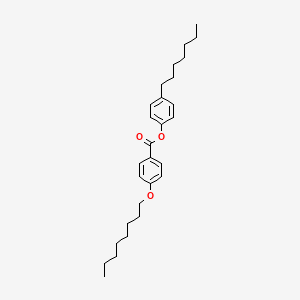
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
